molecular formula C4H3Br2NO2 B8177066 3,4-Dibromopyrrolidine-2,5-dione

3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B8177066
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-UHFFFAOYSA-N
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Description

3,4-Dibromopyrrolidine-2,5-dione is a chemical compound with the molecular formula C4H3Br2NO2 and a molecular weight of 256.88 g/mol . It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with two bromine atoms at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions.

Preparation Methods

The synthesis of 3,4-Dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. One common method includes the reaction of pyrrolidine-2,5-dione with bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,4-Dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,4-Dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atoms and carbonyl groups in the compound’s structure allow it to form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dibromopyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it suitable for particular chemical transformations and applications.

Properties

IUPAC Name

3,4-dibromopyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCYXMFBQJFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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